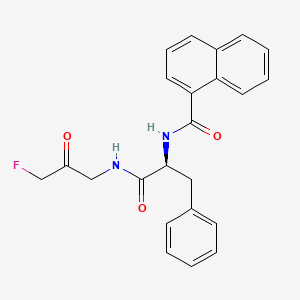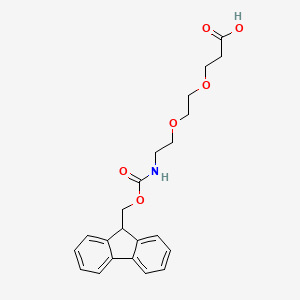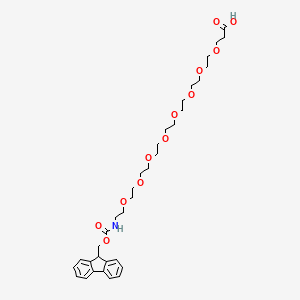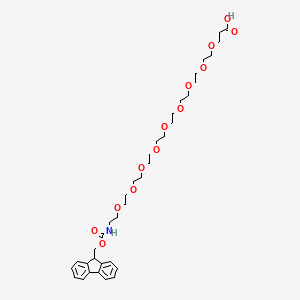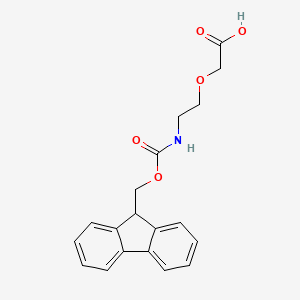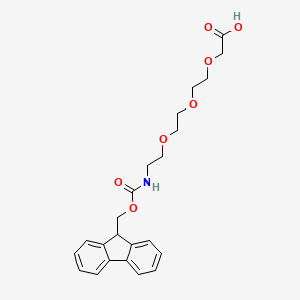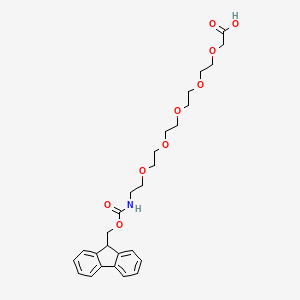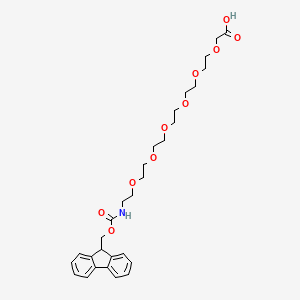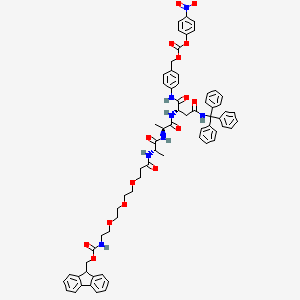
Furimazine
説明
Furimazine is a synthetic substrate widely used in modern molecular biology for optical imaging and therapy, especially in the context of deep tissue tumors. It is notably used with the genetically engineered luciferase NanoLuc. Here are some key aspects of this compound based on recent scientific research:
Toxicity and Safety: this compound has been found to exhibit cytotoxicity in vitro across various cell lines. Prolonged administration of the substrate in animals, particularly through intravenous injection, can cause significant hepatotoxicity, including hydropic dystrophy of liver and necrosis of hepatocytes. Splitting the dose into several injections can reduce this hepatotoxicity (Shipunova et al., 2018).
Substrate Modifications: Studies have focused on designing and synthesizing bioluminescent substrates with variations at the C-6 position of this compound. Some of these derivatives, such as compounds A6 and A11, have demonstrated excellent bioluminescence characteristics compared to this compound, both in vitro and in vivo (Yan et al., 2020).
Application in Bioluminescence Imaging: The combination of green enhanced Nano-lantern (GeNL) with this compound was found to be optimal for bioluminescence imaging in plants, such as Arabidopsis thaliana. This combination enables greater penetration through a layer of cultured cells due to its luminescence peak falling within the range of optical transparency for chlorophyll (Furuhata et al., 2020).
Phototoxicity in Cancer Therapy: This compound can activate the phototoxic flavoprotein miniSOG in cancer cells, inducing cytotoxicity and cell death. This suggests potential applications in photodynamic therapy for cancer treatment (Shramova et al., 2016).
Stability and Efficiency: A study on this compound-apoCBP complex revealed that while it is stable in solution and in a frozen or lyophilized state, its bioluminescence reaction with NanoLuc is independent of Ca2+. The efficiency of bioluminescence generated by this complex is lower compared to this compound-NanoLuc (Kudryavtsev et al., 2023).
科学的研究の応用
Furimazine, a synthetic substrate for the NanoLuc luciferase, has various scientific research applications, as detailed in the following paragraphs:
This compound in Bioluminescent Imaging
Bioluminescent Platform Utilization: This compound is central to a bioluminescent platform using NanoLuc luciferase for optical imaging and therapy of deep tissue tumors. Its toxicity was studied in vitro and in vivo, revealing significant hepatotoxicity with prolonged administration (Shipunova et al., 2018).
Enhanced Nano-lantern Luminescence System: The green enhanced Nano-lantern (this compound)–this compound combination is found to be the optimal luciferase reporter for Arabidopsis thaliana, showing significant luminescence even to the naked eye, thus facilitating biological analyses of genes and cellular functions in plants (Furuhata et al., 2020)】.
Development and Modifications of this compound
Novel this compound Derivatives: Various C-6 substitutions in this compound derivatives have been synthesized, offering improved bioluminescence characteristics for in vivo imaging, expanding its applications in bioluminescent imaging techniques (Yan et al., 2020).
Gram-Scale Synthesis of Luciferins: A study focused on the gram-scale synthesis of O-acetylated forms of coelenterazine and this compound, providing insights for the selection of a substrate adapted for specific applications (Coutant et al., 2019).
This compound in Specific Applications
Imaging of Viral Infection: The NanoBiT system combined with hydrothis compound, a this compound analogue, demonstrated effective bioluminescent imaging of viral infection in vivo, offering novel opportunities for studying virus biology in animal models (Gaspar et al., 2020).
Bioluminescence Resonance Energy Transfer Applications: A study on the effectiveness of bioluminescent resonance energy transfer in the NanoLuc-miniSOG-furimazine system in living cells highlighted its potential for photodynamic therapy applications (Shramova et al., 2018).
作用機序
Bioluminescent Platform Utilization: Furimazine acts as a substrate for the genetically engineered luciferase NanoLuc. It is used in molecular biology for optical imaging and therapy of deep tissue tumors. The cytotoxicity of this compound has been studied in vitro using different cell lines, and its systemic toxicity was investigated in vivo under prolonged administration conditions, showing significant hepatotoxicity (Shipunova et al., 2018).
Bioluminescence Resonance Energy Transfer: This compound can induce phototoxicity in cancer cells through bioluminescence resonance energy transfer (BRET). When luciferase NanoLuc oxidizes this compound, it activates the phototoxic flavoprotein miniSOG in eukaryotic cells, causing significant cell death in a transfected cell line (Shramova et al., 2016).
Development of Novel this compound Derivatives: Research has led to the design and synthesis of various this compound derivatives with different substitutions at the C-6 position. These derivatives have shown excellent bioluminescence characteristics compared to this compound, both in vitro and in vivo, enhancing the scope of this compound's application in bioluminescent imaging techniques (Yan et al., 2020).
Gram-Scale Synthesis and Bioluminescence Comparison: The gram-scale synthesis of O-acetylated forms of this compound has been conducted, providing valuable insights for substrate selection in various applications. The comparative study of bioluminescence using nanoKAZ/NanoLuc luciferase revealed significant differences among this compound and its derivatives, guiding the selection of suitable substrates (Coutant et al., 2019).
Biochemical and Physiological Effects
Bioluminescent Platform Utilization: this compound is used in molecular biology as a substrate for the luciferase NanoLuc, primarily for optical imaging and therapy of deep tissue tumors. It has been found to exhibit cytotoxicity in vitro using different cell lines. When administered intravenously over a prolonged period, this compound causes hydropic dystrophy of liver and necrosis of hepatocytes in animals (Shipunova et al., 2018).
Phototoxic Activation: In the presence of this compound, the phototoxic flavoprotein miniSOG expressed in eukaryotic cells can be activated, causing significant cell death in transfected cell lines. This process occurs due to bioluminescence resonance energy transfer when NanoLuc oxidizes this compound (Shramova et al., 2016).
Development of Novel Derivatives: New bioluminescent substrates with various modifications at the C-6 position of this compound have been designed. These derivatives provide enhanced bioluminescence characteristics for in vivo imaging, indicating a broadening application of this compound in bioluminescent imaging techniques (Yan et al., 2020).
Gram-Scale Synthesis and Bioluminescence Properties: The gram-scale synthesis of O-acetylated forms of coelenterazine, this compound, and their analogues has been conducted. The comparison of their bioluminescence using the nanoKAZ/NanoLuc luciferase offers significant insights for substrate selection in different applications, highlighting the biochemical versatility of this compound (Coutant et al., 2019).
実験室実験の利点と制限
Advantages of Furimazine in Laboratory Experiments
Enhanced Bioluminescence: The NanoLuc (NLuc)-furimazine bioluminescence system offers significant advantages over traditional systems, such as improved stability, smaller size, and more than 150-fold enhancement in bioluminescence. This makes it particularly useful for in vivo bioluminescent imaging and for a broader range of laboratory applications (Yan et al., 2020).
Phototoxic Activation for Cancer Therapy: this compound can be used to induce phototoxicity in cancer cells through bioluminescence resonance energy transfer (BRET). When combined with the phototoxic flavoprotein miniSOG, this compound enables the targeted destruction of cancer cells in vitro, showcasing its potential in cancer research and therapy (Shramova et al., 2016).
Improved Bioluminescence Imaging: The development of new this compound derivatives has led to compounds that provide improved bioluminescence characteristics, both in vitro and in vivo. This not only broadens the scope of this compound's applications but also enhances the quality of bioluminescent imaging techniques (Li et al., 2021).
Limitations of this compound in Laboratory Experiments
Toxicity Concerns: Despite its various applications, this compound has shown significant cytotoxicity in vitro using different cell lines. Systemic toxicity has also been observed in vivo under prolonged administration conditions, highlighting the need for careful handling and consideration of its potential side effects (Shipunova et al., 2018).
Limitations in Bioluminescent System Applications: While this compound has improved the performance of bioluminescent systems, certain limitations persist, such as the narrow emission wavelength and reliance on a single substrate. The development of novel this compound derivatives seeks to address these limitations, but challenges remain in fully optimizing its application in diverse experimental settings (Shakhmin et al., 2017).
将来の方向性
Enhanced Bioluminescent Imaging: The development of novel furimazine derivatives offers opportunities for enhanced bioluminescent imaging. These derivatives provide superior bioluminescence characteristics compared to this compound, especially in vivo, indicating potential for broader application and improved imaging techniques in biological research (Yan et al., 2020).
Photodynamic Cancer Therapy: this compound's role in photodynamic therapy (PDT) has been explored, particularly in activating the phototoxic flavoprotein miniSOG in cancer cells. This application suggests future research directions in cancer treatment using bioluminescence resonance energy transfer with this compound as a key component (Shramova et al., 2016).
Bioluminescence in Plant Biology: The use of this compound in plant biology, particularly with the green enhanced Nano-lantern (this compound) system in Arabidopsis thaliana, indicates potential future research in plant gene expression and cellular function analysis. This system can facilitate the study of bioluminescent detection in plant cells, overcoming challenges like autofluorescence of chlorophyll (Furuhata et al., 2020).
Substrate Development for NanoLuc Luciferase: Exploring the synthesis of coelenterazine analogues that exhibit red-shifted bioluminescence with NanoLuc luciferase opens new possibilities. These analogues can shift the bioluminescent emission from blue to red light, which could significantly benefit in vivo imaging applications (Shakhmin et al., 2017).
Improved Solubility and Bioavailability of Substrates: The development of substrates like hydrothis compound and fluorothis compound, which offer improved solubility and bioavailability, represents a future direction for enhancing bioluminescence signals in vivo. These substrates could facilitate bright dual-color bioluminescent imaging and expand the capabilities of bioluminescent systems in live animal studies (Su et al., 2020).
特性
IUPAC Name |
8-benzyl-2-(furan-2-ylmethyl)-6-phenylimidazo[1,2-a]pyrazin-3-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H19N3O2/c28-24-21(15-19-12-7-13-29-19)26-23-20(14-17-8-3-1-4-9-17)25-22(16-27(23)24)18-10-5-2-6-11-18/h1-13,16,28H,14-15H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HTBLMRUZSCCOLL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C1=CC=CC=C1)C1=C2N(C=C(N1)C1=CC=CC=C1)C(C(=N2)CC=2OC=CC2)=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H19N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.435 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1374040-24-0 | |
| Record name | 8-benzyl-2-[(furan-2-yl)methyl]-6-phenyl-3H,7H-imidazo[1,2-a]pyrazin-3-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



